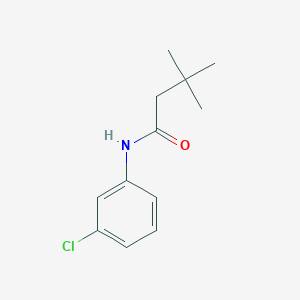![molecular formula C15H14ClNO6 B261922 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B261922.png)
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid, also known as CCCH, is a chemical compound that has been synthesized and studied extensively in scientific research. CCCH is a derivative of salicylic acid and has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various scientific research applications. One of the primary applications is in the study of inflammation and immune response. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This inhibition can lead to a reduction in inflammation, making 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Wirkmechanismus
The mechanism of action of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid involves the inhibition of the NF-κB pathway, which is a key pathway involved in the immune response and inflammation. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that regulates the activation of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have neuroprotective properties, protecting neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has a well-understood mechanism of action, making it a useful tool for studying inflammation and immune response. However, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has limitations. It is not a clinically approved drug, and its effects on humans are not well understood. Additionally, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has not been extensively studied in vivo, and its effects on whole organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. One direction is to further study its effects on inflammation and immune response, particularly in vivo. Another direction is to study its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further research is needed to understand the potential side effects of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid and its safety for use in humans. Overall, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid is a promising compound for scientific research, with potential applications in various fields.
Synthesemethoden
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid can be synthesized by reacting 3-chlorocyclohexene with maleic anhydride to produce 3-chlorocyclohex-3-ene-1,5-dicarboxylic acid. This acid can then be reacted with salicylic acid to produce 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. The synthesis of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Eigenschaften
Produktname |
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid |
|---|---|
Molekularformel |
C15H14ClNO6 |
Molekulargewicht |
339.73 g/mol |
IUPAC-Name |
5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14ClNO6/c16-7-1-3-9(14(20)21)10(5-7)13(19)17-8-2-4-12(18)11(6-8)15(22)23/h1-2,4,6,9-10,18H,3,5H2,(H,17,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
FGQOAIHSYBKTCG-UHFFFAOYSA-N |
SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl |
Kanonische SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)








![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)

